1-Bromo-5-isocyanatopentane
Description
1-Bromo-5-isocyanatopentane is a bifunctional organic compound featuring a bromine atom at the terminal carbon (position 1) and an isocyanate group (-NCO) at position 4. The isocyanate group confers unique reactivity toward nucleophiles (e.g., amines, alcohols), distinguishing it from halogenated analogs .
Properties
Molecular Formula |
C6H10BrNO |
|---|---|
Molecular Weight |
192.05 g/mol |
IUPAC Name |
1-bromo-5-isocyanatopentane |
InChI |
InChI=1S/C6H10BrNO/c7-4-2-1-3-5-8-6-9/h1-5H2 |
InChI Key |
XJKSISNAIWKYAG-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN=C=O)CCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Bromo-5-chloropentane (CAS 54512-75-3)
- Molecular Formula : C₅H₁₀BrCl
- Molecular Weight : 185.49 g/mol
- Functional Groups : Bromine (position 1), Chlorine (position 5)
- Key Properties :
- Used as an intermediate in synthesizing 1,5-dibromopentane and other halogenated derivatives .
- Reactivity dominated by nucleophilic substitution (SN2) at the bromine site, similar to 1-bromopentane (CAS 110-53-2) .
- Lower polarity compared to isocyanate-containing analogs due to the absence of a polar -NCO group .
1-Bromo-5-iodopentane (CAS 88962-86-1)
- Molecular Formula : C₅H₁₀BrI
- Molecular Weight : 276.94 g/mol
- Functional Groups : Bromine (position 1), Iodine (position 5)
- Key Properties: Acts as a versatile intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine atom’s susceptibility to oxidative addition .
5-Bromo-1-pentanamine (CAS 26342-08-5)
- Molecular Formula : C₅H₁₂BrN
- Molecular Weight : 166.06 g/mol
- Functional Groups : Bromine (position 5), Primary amine (position 1)
- Key Properties :
1-Bromo-5-isothiocyanatopentane (CAS 31520-33-9)
- Molecular Formula : C₆H₁₀BrNS
- Functional Groups : Bromine (position 1), Isothiocyanate (-NCS, position 5)
- Key Properties :
Data Table: Comparative Analysis
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups | Reactivity Profile |
|---|---|---|---|---|---|
| This compound* | C₆H₁₀BrNO | ~204.06 (estimated) | Not available | Br (C1), -NCO (C5) | Electrophilic addition (e.g., amines) |
| 1-Bromo-5-chloropentane | C₅H₁₀BrCl | 185.49 | 54512-75-3 | Br (C1), Cl (C5) | SN2 substitution, radical reactions |
| 1-Bromo-5-iodopentane | C₅H₁₀BrI | 276.94 | 88962-86-1 | Br (C1), I (C5) | Cross-coupling, nucleophilic substitution |
| 5-Bromo-1-pentanamine | C₅H₁₂BrN | 166.06 | 26342-08-5 | Br (C5), -NH₂ (C1) | Amine-specific condensations |
| 1-Bromo-5-isothiocyanatopentane | C₆H₁₀BrNS | 208.12 | 31520-33-9 | Br (C1), -NCS (C5) | Thiourea formation, sulfur chemistry |
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